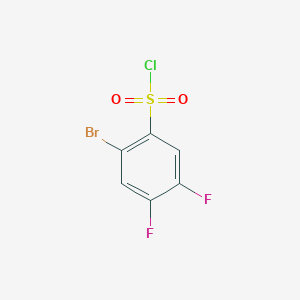

2-Bromo-4,5-difluorobenzenesulfonyl chloride

Beschreibung

BenchChem offers high-quality 2-Bromo-4,5-difluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-difluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOWUSICQPJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256779 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874784-11-9 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4,5-difluorobenzenesulfonyl Chloride: A Keystone Reagent for Modern Medicinal Chemistry

This guide provides an in-depth exploration of 2-Bromo-4,5-difluorobenzenesulfonyl chloride, a highly functionalized aromatic sulfonyl chloride that serves as a critical building block for the synthesis of advanced pharmaceutical and agrochemical agents. We will delve into its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

2-Bromo-4,5-difluorobenzenesulfonyl chloride (CAS No. 874784-11-9) emerges as a particularly valuable reagent in this context.[3] Its trifunctional nature, featuring a highly reactive sulfonyl chloride group, a synthetically versatile bromine atom, and a vicinal difluoro motif on the aromatic ring, offers a unique combination of handles for complex molecular architecture. This guide will elucidate the chemical principles that make this compound a powerful tool for the discerning synthetic chemist.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. While specific experimental data for this exact isomer is not widely published, we can infer its properties from closely related analogues and foundational principles of organic chemistry.

Core Chemical Properties

The properties of 2-Bromo-4,5-difluorobenzenesulfonyl chloride are summarized in the table below. The molecular formula is C₆H₂BrClF₂O₂S.

| Property | Value / Description | Rationale & Comparative Insight |

| CAS Number | 874784-11-9 | This is the specific identifier for the 2-bromo-4,5-difluoro isomer.[3] |

| Molecular Weight | 291.50 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Expected to be a white to off-white solid. | Similar halogenated benzenesulfonyl chlorides, such as 4-Bromo-2,5-difluorobenzenesulfonyl chloride, are solids at room temperature. |

| Melting Point | Not reported. Likely a low-melting solid. | The related isomer, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, has a reported melting point of 38-42 °C. The exact melting point will depend on the crystal lattice packing, which is influenced by the substitution pattern. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The nonpolar aromatic ring and halogen substituents dominate its solubility profile. It will readily react with protic solvents like water and alcohols. |

| Stability | Moisture-sensitive. Decomposes in the presence of water. | The sulfonyl chloride moiety is highly susceptible to hydrolysis, which cleaves the S-Cl bond to form the corresponding sulfonic acid. Storage under an inert atmosphere is critical.[4] |

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the reagent. The following table outlines the expected spectroscopic signatures for 2-Bromo-4,5-difluorobenzenesulfonyl chloride.

| Technique | Expected Observations | Mechanistic Interpretation |

| ¹H NMR | Two doublets of doublets in the aromatic region (approx. 7.5-8.0 ppm). | The two aromatic protons will show coupling to each other and to the adjacent fluorine atoms, resulting in complex splitting patterns. |

| ¹³C NMR | Six distinct signals in the aromatic region. | Carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to the sulfonyl group will be significantly downfield. |

| ¹⁹F NMR | Two distinct signals, likely appearing as doublets. | The two non-equivalent fluorine atoms will couple to each other and to the adjacent aromatic protons. |

| IR Spectroscopy | Strong, characteristic S=O stretching bands at ~1370-1410 cm⁻¹ (asymmetric) and ~1160-1210 cm⁻¹ (symmetric). | These intense absorption bands are definitive for the sulfonyl chloride functional group. |

| Mass Spectrometry | A distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). | This isotopic signature is a powerful tool for confirming the presence of both halogen atoms in the molecule. |

Synthesis Protocol: A Validated Approach

Arylsulfonyl chlorides are commonly prepared from the corresponding anilines via a diazotization-sulfonation sequence. This method is highly reliable and adaptable to a wide range of substituted anilines.[5][6]

Reaction Scheme

The synthesis proceeds in two main stages: the formation of a stable diazonium salt from 2-bromo-4,5-difluoroaniline, followed by its reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

Step-by-Step Experimental Protocol

Materials:

-

2-Bromo-4,5-difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂) gas

-

Copper(I) chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-bromo-4,5-difluoroaniline in a mixture of glacial acetic acid and concentrated HCl. b. Cool the mixture to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt intermediate. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

Sulfonation: a. In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Add a catalytic amount of copper(I) chloride. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. Causality: The copper catalyst facilitates the displacement of the diazonium group by SO₂, which is then chlorinated in situ to form the sulfonyl chloride. d. Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.

-

Work-up and Purification: a. Pour the reaction mixture into a separation funnel containing ice-water and ethyl acetate. b. Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the removal of acidic impurities. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. The product can be further purified by vacuum distillation or recrystallization if necessary.

Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-4,5-difluorobenzenesulfonyl chloride lies in the predictable and high-yielding reactivity of its sulfonyl chloride group.

The Electrophilic Sulfur Center

The sulfur atom of the sulfonyl chloride is highly electrophilic. This is a direct consequence of the strong electron-withdrawing inductive effects of the two oxygen atoms, the chlorine atom, and the halogenated aromatic ring. The bromine and two fluorine atoms further enhance this effect, making the sulfur atom an excellent target for nucleophilic attack.

This high electrophilicity drives its primary application: the synthesis of sulfonamides and sulfonate esters.

-

Sulfonamide Formation: In the presence of a non-nucleophilic base like pyridine or triethylamine, it reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for building libraries of drug candidates.[7]

-

Sulfonate Ester Formation: Similarly, it reacts with alcohols and phenols to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Applications in Drug Discovery and Development

The unique substitution pattern of this reagent makes it a high-value building block for creating novel bioactive molecules.

-

Modulation of Physicochemical Properties: The difluorophenyl moiety can significantly alter a compound's lipophilicity (logP), metabolic stability, and pKa, which are critical parameters in drug design.[2] The fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1]

-

Scaffold for Library Synthesis: As a trifunctional molecule, it allows for sequential, orthogonal chemical modifications. The sulfonyl chloride can be reacted first, followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position, enabling the rapid generation of diverse chemical libraries.

-

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for carboxylic acids and amides, often leading to improved cell permeability and target engagement.[7]

Safety and Handling

Hazard Statement: 2-Bromo-4,5-difluorobenzenesulfonyl chloride and its analogues are classified as corrosive. They cause severe skin burns and serious eye damage.[8]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; butyl rubber or laminate gloves are recommended), and chemical safety goggles with a face shield.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. This compound reacts violently with water, releasing corrosive HCl gas. Use only in a dry, inert atmosphere.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not dispose of down the drain.

This technical guide provides a comprehensive overview of 2-Bromo-4,5-difluorobenzenesulfonyl chloride, highlighting its chemical properties and strategic importance. By understanding the principles behind its synthesis, reactivity, and handling, researchers can effectively leverage this powerful reagent to advance their synthetic chemistry and drug discovery programs.

References

-

PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

ACS Publications. (n.d.). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

NIH National Library of Medicine. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

ResearchGate. (2025). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. Retrieved January 25, 2026, from [Link]

-

NIH National Library of Medicine. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved January 25, 2026, from [Link]

-

IJRPS. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved January 25, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Retrieved January 25, 2026, from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. nbinno.com [nbinno.com]

- 3. 2905-25-1|2-Bromobenzenesulphonyl chloride|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. 2-Chloro-4,5-difluorobenzenesulfonyl chloride | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzenesulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-difluorobenzenesulfonyl chloride (CAS No. 874784-11-9) is a polysubstituted aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal and agricultural chemistry. The unique arrangement of a bromine atom and two fluorine atoms on the benzene ring imparts distinct electronic properties and provides multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, a detailed examination of its most probable synthetic route, insights into its reactivity profile, and a discussion of its application in the construction of complex organic molecules. Special emphasis is placed on the practical aspects of its synthesis and its utility in forming sulfonamide linkages, a critical pharmacophore in modern drug discovery.

Chemical Identity and Physicochemical Properties

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a member of the benzenesulfonyl chloride family, characterized by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring that is further substituted with a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions. This substitution pattern creates a highly electron-deficient aromatic ring, which significantly influences the reactivity of the sulfonyl chloride group.

While experimentally determined physical data for this specific compound is not widely published, its properties can be reliably inferred from data on closely related isomers and general chemical principles.

Table 1: Physicochemical Properties of 2-Bromo-4,5-difluorobenzenesulfonyl chloride and a Related Isomer

| Property | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | 4-Bromo-2,5-difluorobenzenesulfonyl chloride (Isomer) |

| CAS Number | 874784-11-9 | 207974-14-9 |

| Molecular Formula | C₆H₂BrClF₂O₂S[1] | C₆H₂BrClF₂O₂S[2] |

| Molecular Weight | 291.50 g/mol [1] | 291.50 g/mol [2] |

| Appearance | Expected to be an off-white to yellow solid | Solid[2] |

| Melting Point | Data not available | 38-42 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate); Reacts with protic solvents (e.g., water, alcohols) | Soluble in aprotic organic solvents |

| SMILES | O=S(C1=CC(F)=C(F)C=C1Br)(Cl)=O[1] | Fc1cc(c(F)cc1Br)S(Cl)(=O)=O[2] |

| InChI Key | Data not available | SBMKFWMFNIEPDN-UHFFFAOYSA-N[2] |

Synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride

The most established and industrially scalable method for the synthesis of aromatic sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding aniline. This approach offers high regiochemical fidelity and avoids the potential for isomeric mixtures that can arise from direct sulfonation of an aromatic ring.[3] The synthesis of the title compound logically proceeds via the diazotization of 2-bromo-4,5-difluoroaniline.

Rationale Behind the Synthetic Strategy

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities via a diazonium salt intermediate.[3] This two-step sequence is highly reliable for this class of transformation.

-

Diazotization: The primary aromatic amine (2-bromo-4,5-difluoroaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Sulfonylation: The resulting diazonium salt solution is then added to a solution saturated with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. The copper catalyst facilitates the displacement of the excellent leaving group (N₂) with a sulfonyl chloride group.

The overall transformation is depicted in the workflow below.

Caption: Synthetic workflow for 2-Bromo-4,5-difluorobenzenesulfonyl chloride.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous substituted benzenesulfonyl chlorides.[3] As a self-validating system, it includes in-process checks and logical workup steps. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Bromo-4,5-difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Toluene

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-4,5-difluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 4 eq). b. Cool the resulting suspension to 0-5 °C using an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. Vigorous stirring is essential to ensure efficient mixing. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in the color and consistency of the mixture.

-

Sulfonylation: a. In a separate, larger reaction vessel, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene. b. Cool this suspension to 0 °C and begin bubbling sulfur dioxide gas through the mixture until it is saturated. c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂-saturated mixture via a dropping funnel over 30-60 minutes, maintaining the reaction temperature at or below 5 °C. Evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours or until gas evolution ceases.

-

Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. Add water and ethyl acetate to dilute the mixture. b. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. c. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine. Caution: The wash with bicarbonate may cause gas evolution (CO₂). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. e. The crude 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be purified by vacuum distillation or by flash column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 2-Bromo-4,5-difluorobenzenesulfonyl chloride stems from its two distinct reactive sites: the highly electrophilic sulfonyl chloride group and the C-Br bond on the aromatic ring.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This is the primary mode of reactivity exploited in drug discovery.

-

Sulfonamide Formation: The most prominent reaction is with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to quench the HCl byproduct. The sulfonamide group is a key pharmacophore, acting as a bioisostere for amides and carboxylic acids and often playing a crucial role in binding to enzyme active sites.

Caption: General scheme for sulfonamide synthesis.

Reactions at the C-Br Bond

The bromine atom on the aromatic ring opens the door to a host of modern cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This functionality is typically exploited after the sulfonamide has been formed.

-

Suzuki-Miyaura Coupling: The C-Br bond can be coupled with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, introducing a new amine substituent.

-

Sonogashira Coupling: Coupling with terminal alkynes is possible using a palladium and copper co-catalyst system.

The ability to perform sequential reactions at both the sulfonyl chloride and the C-Br bond makes this reagent a powerful tool for building complex molecular architectures, particularly in the synthesis of libraries of compounds for screening in drug and agrochemical discovery programs.[4]

Safety and Handling

2-Bromo-4,5-difluorobenzenesulfonyl chloride is classified as a corrosive material.[1] Based on data for analogous sulfonyl chlorides, it should be handled with extreme care.

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible Materials: Water, alcohols, strong bases, and strong oxidizing agents. Reaction with water is vigorous and liberates corrosive hydrogen chloride gas.

Conclusion

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a highly functionalized building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its value lies in the orthogonal reactivity of its sulfonyl chloride and bromo functionalities, which allows for sequential and site-selective modifications. While specific physical and application data for this exact isomer are not yet prevalent in the public domain, its synthesis via a robust Sandmeyer-type pathway and its expected reactivity make it a compound of considerable interest for researchers developing complex molecular scaffolds. As with all reactive sulfonyl chlorides, appropriate safety precautions are paramount during its handling and use.

References

-

ResearchGate. ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Crop Protection: The Role of 2-Bromo-4,5-difluorophenol in Agrochemical Innovation. [Link]

- Google Patents.

- Google Patents. US20120309796A1 - Arylsulfonylamino-6,7,8,9-tetrahydro-5h-benzocyclohepten-1-yloxy-acetic acids as crth2 antagonists.

-

National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Agrochemical Efficacy: The Role of 3-Bromo-4-fluorobenzene-1-sulfonyl Chloride. [Link]

Sources

- 1. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 2. 4-溴-2,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-4,5-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a key building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a difluorinated phenyl ring, makes it a valuable intermediate for the synthesis of complex molecules with tailored electronic and physiological properties. This guide provides a comprehensive overview of the synthesis and purification of this important compound, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride

The most reliable and widely applicable method for the synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride is the Sandmeyer-type reaction, commencing from the readily available 2-bromo-4,5-difluoroaniline. This classical transformation involves two main stages: the diazotization of the aniline and the subsequent copper-catalyzed chlorosulfonylation.

Core Reaction Pathway

The synthesis proceeds as follows:

-

Diazotization: 2-Bromo-4,5-difluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), to form the corresponding diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.

-

Chlorosulfonylation: The diazonium salt solution is then added to a mixture containing a source of sulfur dioxide and a copper(I) chloride catalyst. This results in the displacement of the diazonium group by a chlorosulfonyl group, yielding the desired product.

Detailed Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonyl chlorides and is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product isolation.[1][2]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Quantity (for a 10 mmol scale) | Notes |

| 2-Bromo-4,5-difluoroaniline | 64695-67-4 | 209.01 | 2.09 g (10 mmol) | Starting material. |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~10 mL | To form the aniline salt and as the acidic medium. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (11 mmol) | Diazotizing agent. |

| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 | Gas | Can be bubbled from a cylinder or generated in situ. |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | ~0.1 g (1 mmol) | Catalyst. |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~30 mL | Solvent for the chlorosulfonylation step. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction | |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

Step-by-Step Methodology

Part 1: Diazotization of 2-Bromo-4,5-difluoroaniline

-

In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-4,5-difluoroaniline (2.09 g, 10 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (5 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add this solution dropwise to the aniline suspension via the dropping funnel, maintaining the temperature between 0-5 °C. The addition should take approximately 15-20 minutes.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A clear solution of the diazonium salt should be obtained. It is crucial to keep this solution cold and proceed to the next step without delay.

Part 2: Sandmeyer Chlorosulfonylation

-

In a separate 250 mL three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a dropping funnel, place glacial acetic acid (30 mL) and copper(I) chloride (0.1 g, 1 mmol).

-

Cool this mixture to 10-15 °C in an ice bath and bubble sulfur dioxide gas through the solution with stirring until saturation is achieved (the solution will turn greenish and no more gas will be absorbed).

-

Slowly add the cold diazonium salt solution from Part 1 to the acetic acid/SO₂/CuCl mixture via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 10-20 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases.

Part 3: Work-up and Isolation

-

Pour the reaction mixture into a beaker containing 200 g of crushed ice and water. A solid precipitate or an oily layer of the crude 2-Bromo-4,5-difluorobenzenesulfonyl chloride should form.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove acidic impurities, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of 2-Bromo-4,5-difluorobenzenesulfonyl chloride

The crude product may contain unreacted starting materials and by-products. The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

Recrystallization

If the crude product is a solid, recrystallization is often the most effective purification method.

-

Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures thereof) to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound at elevated temperatures but not at room temperature or below.

-

Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Vacuum Distillation

If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification technique.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a sufficiently low pressure to allow distillation at a temperature that avoids product decomposition.

-

Procedure: Heat the crude product under vacuum. Collect the fraction that distills at a constant temperature. The boiling point of 2-Bromo-4,5-difluorobenzenesulfonyl chloride under vacuum has not been widely reported, but for analogous compounds, it is typically in the range of 120-160 °C at a few mmHg.

Flash Chromatography

For small-scale purifications or if recrystallization and distillation are ineffective, flash column chromatography on silica gel can be employed.

-

Eluent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used for sulfonyl chlorides. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column equilibrated with the chosen eluent system. Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The purity and identity of the synthesized 2-Bromo-4,5-difluorobenzenesulfonyl chloride should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms. |

| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to bromine, fluorine, and the sulfonyl chloride group will show characteristic chemical shifts and coupling constants (C-F coupling). |

| ¹⁹F NMR | Two signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons. |

| FTIR | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group will be observed around 1380 cm⁻¹ and 1180 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of 2-Bromo-4,5-difluorobenzenesulfonyl chloride, with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |

| Melting Point | For a solid product, a sharp melting point range is indicative of high purity. The melting point of the closely related 4-Bromo-2,5-difluorobenzenesulfonyl chloride is reported to be 38-42 °C, suggesting the target compound may also be a low-melting solid.[3][4] |

Safety and Handling

Sulfonyl chlorides are corrosive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5][6]

-

Moisture Sensitivity: Reacts with water and moisture to produce corrosive hydrochloric acid and the corresponding sulfonic acid. All glassware should be thoroughly dried before use, and the compound should be stored under an inert atmosphere.

-

Inhalation: Can cause irritation to the respiratory tract.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Logical Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-Bromo-4,5-difluorobenzenesulfonyl chloride.

References

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. (URL: [Link])

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P

- D2939 - SAFETY D

-

2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem. (URL: [Link])

- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google P

- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google P

- Synthesis of sulfonyl chloride substr

- Preparation method of substituted benzene sulfonyl chloride - Google P

-

Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. (URL: [Link])

-

Sandmeyer reaction : r/Chempros - Reddit. (URL: [Link])

- CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google P

- Reactions of Diazonium Salts: Sandmeyer and Rel

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. (URL: [Link])

- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: not available)

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (URL: [Link])

-

2-Bromo-4-fluorobenzenesulfonyl chloride from Aladdin Scientific | Biocompare.com. (URL: [Link])

Sources

- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 2. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 3. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴-2,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

2-Bromo-4,5-difluorobenzenesulfonyl chloride: A Technical Guide for Advanced Synthesis

Introduction

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom, and two fluorine atoms on the phenyl ring, offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and sulfonyl chloride groups activates the aromatic ring for nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. This guide provides an in-depth overview of the core physicochemical properties, reactivity, applications, and handling protocols for this important reagent, tailored for researchers and professionals in drug development.

Chemical Identity and Core Properties

Correctly identifying a reagent is the foundational step for any successful synthesis. The structural and chemical identifiers for 2-Bromo-4,5-difluorobenzenesulfonyl chloride are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-4,5-difluorobenzenesulfonyl chloride | |

| CAS Number | 207974-14-9 (Note: Isomer dependent) | |

| Molecular Formula | C₆H₂BrClF₂O₂S | |

| Molecular Weight | 291.50 g/mol | |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)Br)S(=O)(=O)Cl | |

| InChI Key | SBMKFWMFNIEPDN-UHFFFAOYSA-N |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions. 2-Bromo-4,5-difluorobenzenesulfonyl chloride is typically a solid at room temperature, a characteristic influenced by its halogenated structure.

| Property | Value | Notes |

| Physical Form | Solid, off-white to pale yellow crystals | [1] |

| Melting Point | 38-42 °C | Literature value. |

| Boiling Point | Not available | Decomposes at high temperatures. |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., THF, Dichloromethane, Toluene). | |

| Flash Point | > 110 °C (> 230 °F) | Closed cup. |

Mechanistic Insights and Reactivity Profile

The synthetic utility of 2-Bromo-4,5-difluorobenzenesulfonyl chloride stems from the reactivity of its sulfonyl chloride functional group. This group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines.

Sulfonamide Formation

The reaction with amines to form sulfonamides is the most common application of this reagent.[2] This transformation is central to the synthesis of many pharmaceutical compounds, as the sulfonamide moiety is a key pharmacophore in various drug classes.[3]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the hydrochloric acid byproduct.[2][4]

The general workflow for this critical reaction is outlined below.

Caption: General workflow for synthesizing sulfonamides.

Applications in Drug Discovery and Development

The trifunctional nature of 2-Bromo-4,5-difluorobenzenesulfonyl chloride makes it a valuable intermediate. The sulfonyl chloride group allows for the introduction of the sulfonamide functional group, a common feature in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. The bromine atom serves as a versatile handle for further chemical modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Sulfonyl chlorides are frequently used as building blocks in medicinal chemistry to react with heterocyclic amines, leading to the creation of intricate sulfonamides.[3]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide using 2-Bromo-4,5-difluorobenzenesulfonyl chloride.

Objective: To synthesize N-alkyl/aryl-2-bromo-4,5-difluorobenzenesulfonamide.

Materials:

-

2-Bromo-4,5-difluorobenzenesulfonyl chloride

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Triethylamine (or pyridine) (1.5 equivalents)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve 2-Bromo-4,5-difluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

-

Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

Hazard Identification

-

Moisture Sensitive: Reacts with water, potentially violently, to release corrosive hydrochloric acid and the corresponding sulfonic acid.[7]

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof goggles with a face shield.[8][9]

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Inert Conditions: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[7]

-

Spill Management: In case of a spill, do not use water.[9] Absorb with an inert, dry material (e.g., sand, vermiculite) and dispose of as hazardous waste.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[7] Storing under an inert atmosphere is recommended for long-term stability.

References

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]

- Mondal, J. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.

- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

-

New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

Sources

- 1. 2-BROMO-4,5-DIFLUOROBENZOYL CHLORIDE | 103994-89-4 [chemicalbook.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Chloro-4,5-difluorobenzenesulfonyl chloride | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nj.gov [nj.gov]

A Strategic Ally in Synthesis: An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzenesulfonyl Chloride

Foreword: The Architect's Choice in Complex Molecular Design

In the intricate world of organic synthesis, where precision and efficiency are paramount, the selection of starting materials is a critical determinant of success. For researchers and drug development professionals, the ability to strategically construct complex molecular architectures is fundamental to innovation. This guide focuses on a particularly potent building block: 2-Bromo-4,5-difluorobenzenesulfonyl chloride . Its unique trifunctional nature offers a pre-ordained pathway for sequential and controlled molecular elaboration, making it an invaluable tool for accessing novel chemical entities. This document serves as a comprehensive technical resource, elucidating the compound's properties, reactivity, and providing field-tested methodologies for its application.

Compound Profile: Understanding the Trifunctional Advantage

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a crystalline solid at room temperature. Its strategic value is rooted in the distinct reactivity of its three functional groups attached to the benzene ring: a sulfonyl chloride, a bromine atom, and a vicinal difluoro motif. This arrangement provides a powerful platform for orthogonal synthesis, where each functional group can be addressed selectively under different reaction conditions.

| Property | Value |

| CAS Number | 168619-38-9 |

| Molecular Formula | C₆H₂BrClF₂O₂S |

| Molecular Weight | 291.50 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 38-42 °C |

Data sourced from commercial suppliers.

The reactivity hierarchy of the functional groups is key to its utility:

-

Sulfonyl Chloride: The most electrophilic site, readily undergoing reaction with nucleophiles such as primary and secondary amines to form stable sulfonamides. This reaction is typically the first step in a synthetic sequence.

-

Bromine Atom: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents.

-

Difluoro Group: The fluorine atoms are generally the least reactive, requiring more forcing conditions for nucleophilic aromatic substitution. Their strong electron-withdrawing nature, however, significantly influences the reactivity of the other positions on the ring and can impart desirable properties such as metabolic stability and altered pKa to the final molecule.

The Synthetic Blueprint: A Stepwise Approach to Molecular Diversity

The inherent orthogonality of the functional groups in 2-bromo-4,5-difluorobenzenesulfonyl chloride allows for a logical and stepwise approach to the synthesis of complex molecules. A typical synthetic workflow involves the initial formation of a sulfonamide, followed by a palladium-catalyzed cross-coupling reaction at the bromine position.

Caption: A typical synthetic workflow utilizing 2-bromo-4,5-difluorobenzenesulfonyl chloride.

This stepwise functionalization provides a powerful platform for generating libraries of diverse compounds from a single, readily available starting material.

In Practice: Field-Proven Experimental Protocols

The following protocols are based on established methodologies for the synthesis of sulfonamides and subsequent Suzuki-Miyaura cross-coupling reactions. These should be considered as robust starting points, with the potential for optimization based on specific substrate requirements.

General Protocol for Sulfonamide Synthesis

This procedure describes the reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

2-Bromo-4,5-difluorobenzenesulfonyl chloride

-

Amine (primary or secondary)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Deionized water

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve 2-bromo-4,5-difluorobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-bromo-4,5-difluorobenzenesulfonamide.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the synthesized N-substituted-2-bromo-4,5-difluorobenzenesulfonamide with a boronic acid.

Materials:

-

N-Substituted-2-bromo-4,5-difluorobenzenesulfonamide

-

Boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a degassed mixture of the N-substituted-2-bromo-4,5-difluorobenzenesulfonamide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents) in the chosen solvent system, add the palladium catalyst (0.02-0.10 equivalents).

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-aryl-4,5-difluorobenzenesulfonamide.

Mechanistic Insights: The Rationale Behind the Reactivity

The synthetic utility of 2-bromo-4,5-difluorobenzenesulfonyl chloride is underpinned by fundamental principles of organic reactivity.

Caption: Mechanistic overview of sulfonamide formation and the Suzuki-Miyaura catalytic cycle.

In the sulfonamide formation , the lone pair of the amine nitrogen acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

The Suzuki-Miyaura coupling is a more complex, multi-step catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the sulfonamide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand on the palladium catalyst is critical as it influences the efficiency of both the oxidative addition and reductive elimination steps.

Applications in Drug Discovery: A Case Study

The structural motif of a substituted benzenesulfonamide is prevalent in a wide array of therapeutic agents. The ability to rapidly generate diverse libraries of these compounds is therefore of significant interest in medicinal chemistry. For instance, a hypothetical drug discovery program targeting a specific kinase could utilize 2-bromo-4,5-difluorobenzenesulfonyl chloride to synthesize a library of potential inhibitors.

| R-Group (from Amine) | Ar-Group (from Boronic Acid) | Potential Biological Target |

| Cyclopropylamine | 4-Pyridyl | Kinase Inhibitors |

| (S)-3-aminopyrrolidine | 3-Indolyl | GPCR Modulators |

| Morpholine | 2-Thienyl | Enzyme Inhibitors |

By varying the amine and the boronic acid, chemists can systematically probe the structure-activity relationship (SAR) of a particular pharmacophore. The difluoro substitution pattern can also be exploited to fine-tune the electronic properties and metabolic stability of the lead compounds.

Conclusion: A Versatile Tool for Modern Synthesis

2-Bromo-4,5-difluorobenzenesulfonyl chloride represents a prime example of a strategic building block in modern organic synthesis. Its pre-functionalized and orthogonally reactive nature provides a streamlined and efficient route to complex, highly substituted aromatic compounds. For researchers in both academic and industrial settings, a thorough understanding of its properties and reactivity can unlock new avenues for the synthesis of novel molecules with potential applications in medicine, materials science, and beyond.

References

- At the time of this writing, specific peer-reviewed publications detailing the synthesis and application of 2-Bromo-4,5-difluorobenzenesulfonyl chloride (CAS 168619-38-9) were not prominently available in the searched databases. The protocols and mechanistic discussions provided are based on well-established principles of organic chemistry and literature precedents for analogous compounds.

-

For general information on Suzuki-Miyaura coupling, a foundational reference is: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

- For general procedures on sulfonamide formation, a representative example can be found in various organic synthesis journals. For instance, see articles in The Journal of Organic Chemistry or Organic Letters.

- Physicochemical data is available from various chemical suppliers such as Sigma-Aldrich, Alfa Aesar, and Combi-Blocks.

An In-depth Technical Guide to the Reactivity of 2-Bromo-4,5-difluorobenzenesulfonyl Chloride with Nucleophiles

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-4,5-difluorobenzenesulfonyl chloride with a range of common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reaction mechanisms, and practical applications of this versatile reagent. We will explore its behavior with key nucleophilic partners, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a polyfunctional aromatic compound that has garnered significant interest as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a highly reactive sulfonyl chloride group, a bromine atom, and two fluorine atoms on the benzene ring, offers multiple avenues for chemical modification. This strategic arrangement of functional groups allows for sequential and site-selective reactions, making it an invaluable tool for the synthesis of complex molecules with tailored properties. The strong electron-withdrawing nature of the sulfonyl group and the fluorine atoms activates the aromatic ring, influencing its reactivity in nucleophilic substitution reactions.

Core Reactivity Principles: Understanding the Electrophilic Nature

The reactivity of 2-bromo-4,5-difluorobenzenesulfonyl chloride is primarily dictated by the electrophilic character of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion. Mechanistic studies on analogous arenesulfonyl chlorides suggest that these reactions predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2-type) pathway.[1][2]

The presence of a bromine atom at the ortho position to the sulfonyl chloride group can introduce steric effects that may influence the rate of nucleophilic attack. However, studies on other ortho-substituted arenesulfonyl chlorides have shown that such substitutions can sometimes lead to an acceleration of the reaction rate, a phenomenon attributed to the specific conformational constraints of the transition state.[2]

The fluorine atoms at the 4- and 5-positions play a crucial role in modulating the electronic properties of the aromatic ring. Their strong electron-withdrawing inductive effects further enhance the electrophilicity of the sulfonyl sulfur and can also influence the potential for nucleophilic aromatic substitution (SₙAr) at the carbon atoms of the benzene ring, although reactions at the sulfonyl group are generally more facile.

Reaction with Amine Nucleophiles: Formation of Sulfonamides

The reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with primary and secondary amines is a robust and widely utilized transformation for the synthesis of sulfonamides. This reaction is of particular importance in drug discovery, as the sulfonamide moiety is a common pharmacophore present in numerous therapeutic agents.

The general reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

A notable example is the reaction with 4-ethylpiperazine, which yields 1-((2-bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine, confirming the compound's utility in synthesizing complex sulfonamide derivatives.[3]

Experimental Protocol: General Procedure for the Synthesis of Sulfonamides

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4,5-difluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq) followed by a tertiary amine base such as triethylamine (1.5-2.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base and amine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Reaction with Alcohol Nucleophiles: Formation of Sulfonate Esters

Alcohols and phenols react with 2-bromo-4,5-difluorobenzenesulfonyl chloride to form the corresponding sulfonate esters. This reaction, often carried out in the presence of a base like pyridine or triethylamine, is analogous to the formation of sulfonamides. Pyridine can act as both a base and a nucleophilic catalyst in this transformation.

The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Experimental Protocol: General Procedure for the Synthesis of Sulfonate Esters

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and triethylamine.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C) and add 2-bromo-4,5-difluorobenzenesulfonyl chloride (1.0-1.1 eq) portion-wise to control the exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water or ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the organic extract with aqueous copper sulfate (to remove pyridine), water, and brine. Dry the organic layer, concentrate, and purify the crude sulfonate ester by flash chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SₙAr)

While the primary site of nucleophilic attack is the sulfonyl chloride group, the heavily substituted aromatic ring of 2-bromo-4,5-difluorobenzenesulfonyl chloride is activated towards nucleophilic aromatic substitution. The strong electron-withdrawing effect of the sulfonyl group and the two fluorine atoms makes the carbon atoms of the benzene ring electrophilic. In principle, strong nucleophiles under forcing conditions could displace one of the fluorine atoms or the bromine atom. The regioselectivity of such a reaction would be governed by the relative activation of the different positions on the ring. However, reactions at the sulfonyl chloride are generally much faster and occur under milder conditions.

Quantitative Data Summary

| Nucleophile Type | Product Class | Typical Base | Solvent | General Reaction Conditions |

| Primary/Secondary Amines | Sulfonamides | Triethylamine, Pyridine | DCM, THF, Acetonitrile | Room Temperature |

| Alcohols/Phenols | Sulfonate Esters | Pyridine, Triethylamine | Pyridine, DCM | 0 °C to Room Temperature |

| Water (Solvolysis) | Sulfonic Acid | (Self-catalyzed) | Aqueous organic mixtures | Varies with solvent |

Visualizing the Reaction Pathways

Reaction with an Amine Nucleophile

Caption: Formation of a sulfonamide via nucleophilic attack of an amine.

Reaction with an Alcohol Nucleophile

Caption: Synthesis of a sulfonate ester from an alcohol.

Conclusion

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a highly versatile reagent with a well-defined reactivity profile centered on the electrophilic sulfonyl chloride group. Its reactions with amines and alcohols provide reliable and high-yielding routes to sulfonamides and sulfonate esters, respectively. These products are of significant interest in medicinal chemistry and as synthetic intermediates. The presence of ortho-bromo and difluoro substituents introduces subtle electronic and steric effects that can be exploited for further chemical diversification. A thorough understanding of its reactivity with various nucleophiles, as outlined in this guide, is essential for its effective application in the design and synthesis of novel chemical entities.

References

-

Kevill, D. N., & Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

-

Gordon, I., Maskill, H., & Ruasse, M.-F. (1989). Sulfonyl transfer reactions. Chemical Society Reviews, 18, 123-151. [Link]

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]

-

Jasiński, R. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 26(11), 3323. [Link]

-

Costentin, C., & Savéant, J.-M. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

Sources

The Strategic deployment of 2-Bromo-4,5-difluorobenzenesulfonyl Chloride in the Synthesis of Novel Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Bespoke Reagent

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Their synthesis, therefore, is a field of continuous innovation. This guide introduces a reagent of significant, yet underexplored, potential: 2-Bromo-4,5-difluorobenzenesulfonyl chloride . While not as commonplace as its simpler analogues, its unique trifunctional substitution pattern—a reactive sulfonyl chloride, a versatile bromine atom, and activating/modulating fluorine atoms—positions it as a powerful tool for the construction of complex, novel heterocycles. This document serves as a technical deep-dive into the synthesis, reactivity, and strategic application of this reagent, providing both theoretical grounding and practical, field-proven insights for the discerning researcher.

The Reagent in Focus: Physicochemical Properties and Synthetic Access

At the heart of its utility, 2-Bromo-4,5-difluorobenzenesulfonyl chloride is a molecule primed for sequential, regioselective transformations. A comprehensive understanding of its characteristics is paramount for its effective deployment.

Physicochemical Data Summary

To facilitate ease of use in a laboratory setting, the key physicochemical properties of the title compound and its close structural isomers are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2-Bromo-4,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 291.50 | (Predicted) Solid | (Predicted) |

| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 291.50 | Solid | 38-42 |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | 273.51 | Solid | 33-42 |

| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Liquid | N/A |

Data for the title compound are predicted based on analogues due to limited direct literature. Data for analogues are sourced from commercial supplier information.

Proposed Synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride

While not widely commercially available, a robust synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be envisioned through a modified Sandmeyer-type reaction, a cornerstone of aromatic functionalization. The proposed pathway leverages the readily available 2-bromo-4,5-difluoroaniline as a precursor.

This two-step, one-pot procedure is advantageous due to its operational simplicity and the use of readily accessible reagents. The in-situ generation of sulfur dioxide from thionyl chloride has been shown to be beneficial in similar aqueous processes.[1]

Experimental Protocol: Synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride

-

Diazotization: To a stirred suspension of 2-bromo-4,5-difluoroaniline (1.0 equiv) in a suitable acidic medium (e.g., a mixture of acetic acid and concentrated HCl) at 0-5 °C, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide is prepared (e.g., by bubbling SO₂ gas through acetic acid or by the controlled hydrolysis of thionyl chloride) and a catalytic amount of copper(I) chloride (0.1 equiv) is added. The freshly prepared diazonium salt solution is then added portion-wise to the SO₂/CuCl mixture, maintaining the temperature at or below 5 °C. Vigorous nitrogen evolution is typically observed.

-

Work-up and Isolation: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the desired 2-bromo-4,5-difluorobenzenesulfonyl chloride.

Reactivity and Mechanistic Considerations: A Trifecta of Functionality

The synthetic utility of 2-bromo-4,5-difluorobenzenesulfonyl chloride stems from the distinct reactivity of its three key functional groups. Understanding the interplay between these groups is crucial for strategic synthetic planning.

The Sulfonyl Chloride Group: The Gateway to Sulfonamides and Beyond

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This is the primary and most facile reaction pathway for this reagent.

-

Reaction with Amines: The most common application of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The highly fluorinated nature of the aromatic ring in 2-bromo-4,5-difluorobenzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, often leading to rapid and high-yielding reactions. The resulting fluorinated benzenesulfonamides are of significant interest in medicinal chemistry due to their potential to act as metabolic blockers and enhance binding affinity.[2][3]

-

Reaction with Other Nucleophiles: Alcohols and phenols can react to form sulfonate esters, while thiols yield thiosulfonates. These reactions broaden the scope of accessible derivatives.

The Bromine Atom: A Handle for Cross-Coupling